molecular formula C6H7Cl2N3 B13130294 3,5-Dichloro-N,N-dimethylpyrazin-2-amine

3,5-Dichloro-N,N-dimethylpyrazin-2-amine

Cat. No.: B13130294
M. Wt: 192.04 g/mol
InChI Key: WXYCVJUZCJHXTR-UHFFFAOYSA-N
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Description

3,5-Dichloro-N,N-dimethylpyrazin-2-amine (CAS: 21943-12-4) is a pyrazine derivative featuring two chlorine atoms at the 3- and 5-positions and a dimethylamino group at the 2-position. Pyrazines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry, agrochemicals, and material science. This compound’s structure enables diverse reactivity, particularly in nucleophilic substitution and metalation reactions, due to the electron-withdrawing chlorine atoms and the electron-donating dimethylamino group .

For example, chlorodeboronation of organotrifluoroborates (as in ) or halogenation using reagents like N-chlorosuccinimide (NCS) () could be employed. Pyrazine derivatives are often synthesized via cyclization or functionalization of pre-existing heterocycles .

Properties

Molecular Formula

C6H7Cl2N3

Molecular Weight

192.04 g/mol

IUPAC Name

3,5-dichloro-N,N-dimethylpyrazin-2-amine

InChI

InChI=1S/C6H7Cl2N3/c1-11(2)6-5(8)10-4(7)3-9-6/h3H,1-2H3

InChI Key

WXYCVJUZCJHXTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(N=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N,N-dimethylpyrazin-2-amine typically involves the chlorination of N,N-dimethylpyrazin-2-amine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dichloro-N,N-dimethylpyrazin-2-amine follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of N,N-dimethylpyrazin-2-amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 3,5-Dichloro-N,N-dimethylpyrazin-2-amine.

    Reduction: N,N-dimethylpyrazin-2-amine.

    Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-N,N-dimethylpyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Reactivity and Functionalization

  • Halogen Effects : Chlorine atoms in the 3,5-positions facilitate electrophilic aromatic substitution (e.g., metalation), as seen in benzamide analogs (). Bromine analogs (e.g., 3,5-dibromo derivatives) exhibit slower reaction kinetics due to larger atomic size but higher bond stability .
  • Steric and Electronic Effects: The dimethylamino group at position 2 directs regioselectivity in reactions. For instance, in 3,5-dichloro-N,N-diethylbenzamide (), metalation occurs preferentially at the 4-position, a trend likely applicable to pyrazine analogs .
  • Heterocycle Core : Triazine derivatives () display distinct reactivity compared to pyrazines, such as increased susceptibility to nucleophilic attack due to additional nitrogen atoms .

Physicochemical Properties

  • Melting Points : Chloro derivatives generally have lower melting points than bromo analogs. For example, 3,5-Dichloro-N,N-dimethylpyridin-2-amine (pyridine analog) melts at 24–26°C (), while brominated pyrazines (e.g., 3,5-dibromo-6-methylpyrazin-2-amine) likely exceed 100°C .
  • Solubility: The dimethylamino group improves solubility in polar solvents, whereas halogenation reduces water solubility. Fluorine substitution () enhances lipid solubility, critical for blood-brain barrier penetration in drug candidates .

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